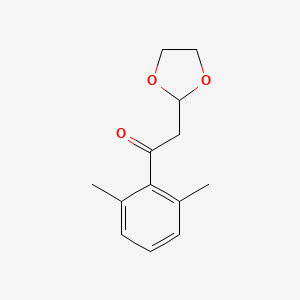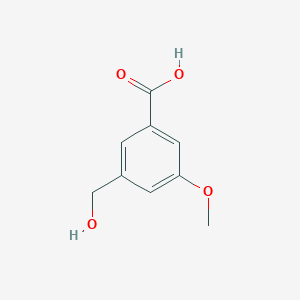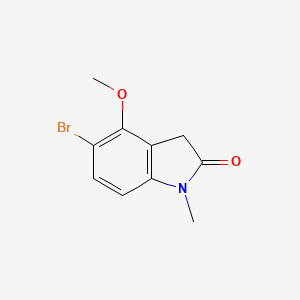
5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮
描述
The compound “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used extensively in scientific research due to their diverse applications, ranging from drug synthesis to organic chemistry investigations.
Synthesis Analysis
Indole derivatives, including “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one”, have attracted increasing attention in recent years due to their biological activity. They are used for the treatment of cancer cells, microbes, and various types of disorders in the human body . The synthesis of indole derivatives has been the focus of many research studies, with the aim of discovering novel methods of synthesis .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is represented by the linear formula C16H13BrN2O2 . The CAS Number is 303760-41-0 .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” are part of the broader field of indole derivative reactions. These reactions are significant due to the biological properties of indoles, both natural and synthetic .科学研究应用
癌症治疗
吲哚衍生物,包括5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮,已在治疗各种癌症的潜力方面得到研究。它们可以作为生物活性化合物,可以抑制癌细胞的生长。 研究表明,这些化合物可以有效地靶向并破坏恶性细胞,而不会损害健康细胞 .
抗菌活性
已知吲哚核具有抗菌特性。这使得5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮成为开发可用于治疗细菌、真菌或病毒感染的新型抗菌剂的候选药物。 它对多种病原体的功效可能导致针对传染病的新疗法的开发 .
抗炎应用
吲哚衍生物也因其抗炎作用而得到认可5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮可用于合成旨在减少关节炎、哮喘和炎症性肠病等疾病炎症的药物,从而缓解症状,提高患者的生活质量 .
神经保护作用
研究表明,吲哚衍生物可能具有神经保护作用,这可能有助于治疗阿尔茨海默病和帕金森病等神经退行性疾病5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮可能有助于开发保护神经细胞免受损伤或退化的药物 .
抗糖尿病潜力
正在探索吲哚结构在控制糖尿病方面的潜力。 像5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮这样的化合物可用于创建有助于调节血糖水平的药物,从而有助于治疗和控制糖尿病 .
抗病毒特性
吲哚衍生物已显示出作为抗病毒剂的希望5-溴-4-甲氧基-1-甲基-1,3-二氢吲哚-2-酮可能是合成抑制病毒复制(包括流感和 HIV)的新药物的一部分,为抗病毒疗法提供了新方法 .
未来方向
The future directions of research on “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” and other indole derivatives are likely to focus on the development of novel methods of synthesis, given the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
生化分析
Biochemical Properties
5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage is required to achieve a significant biological response.
Metabolic Pathways
5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further influence biological processes . The effects of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one within subcellular structures can affect its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
5-bromo-4-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-12-8-4-3-7(11)10(14-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSREMVJXLXAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)


![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

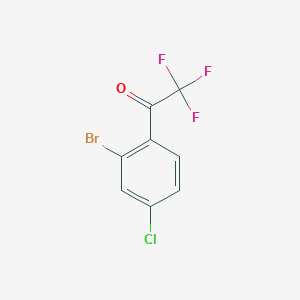
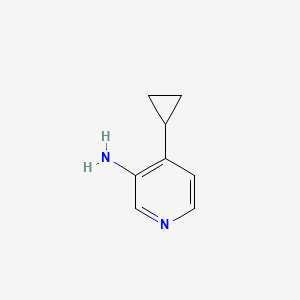

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)
